2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol

Medicinal chemistry Physicochemical profiling Lead optimization

Fragment-based drug discovery demands sp³-rich building blocks with balanced lipophilicity and tunable polarity. 2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol (XLogP3=1.1, TPSA=57.6 Ų) addresses this gap: • Thietane S(II) core oxidizable to S(IV)/S(VI) to modulate LogD and pKa without resynthesizing the scaffold. • Patented reductive amination route from thietan-3-one achieves >90% yield (NaBH₄/CeCl₃), enabling gram-to-kilogram scale-up. • Orthogonal secondary amine and tertiary alcohol provide dual conjugation handles for PROTAC linkers or bifunctional probes.

Molecular Formula C9H19NOS
Molecular Weight 189.32 g/mol
Cat. No. B11905633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol
Molecular FormulaC9H19NOS
Molecular Weight189.32 g/mol
Structural Identifiers
SMILESCCCC(C)(CNC1CSC1)O
InChIInChI=1S/C9H19NOS/c1-3-4-9(2,11)7-10-8-5-12-6-8/h8,10-11H,3-7H2,1-2H3
InChIKeyCGDFOWNWKCCTAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol: Physicochemical Profile & Class Positioning


2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol is a sp³-rich, sulfur-containing amino alcohol building block featuring a tertiary alcohol at the 2-position of a pentane backbone and a thietan-3-yl secondary amine [1]. With a molecular weight of 189.32 g·mol⁻¹, an XLogP3 of 1.1, and a topological polar surface area (TPSA) of 57.6 Ų, it occupies a polarity window that is distinct from both its des-methyl analog (XLogP3 0.9) and the wider oxetane/azetidine building-block families [2]. The thietane ring itself has been characterized as a “three-in-one” fragment whose sulfur oxidation state (S(II), S(IV), S(VI)) can be used to fine-tune ionization state and lipophilicity, making thietane-based building blocks versatile tools for medicinal chemistry [3].

2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol: In-Class Substitution Limitations


Compounds within the thietan-3-yl amino alcohol family share a common heterocyclic scaffold, but even minor structural perturbations—such as relocation of the methyl substituent from the 2- to the 3-position or removal of the 2-methyl group altogether—alter key physicochemical properties including lipophilicity, molecular complexity, and the hydrogen-bonding environment [1][2]. Furthermore, thietane-containing building blocks exhibit markedly different pKa and LogD profiles compared with their oxetane, azetidine, and cyclobutane counterparts, with the sulfur oxidation state providing an additional dimension of tunability that is absent in oxygen- or nitrogen-based four-membered rings [3]. These quantitative differences mean that generic substitution of one thietane amino alcohol for another, or for an oxetane/azetidine analog, will change the ionization state, permeability, and metabolic handling of the derived compound, directly impacting target engagement and ADME outcomes.

2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol: Quantified Differentiation vs. Analogs


Lipophilicity Increase via 2-Methyl Substitution

The presence of the 2-methyl substituent in the target compound elevates its computed lipophilicity by approximately 0.2 log units relative to the nearest des-methyl analog, 1-[(thietan-3-yl)amino]pentan-2-ol. This difference is expected to influence passive membrane permeability [1][2].

Medicinal chemistry Physicochemical profiling Lead optimization

Tertiary Alcohol H-Bond Donor vs. 3-Hydroxy Isomers

The target compound possesses a tertiary alcohol at the 2-position, creating a quaternary carbon center that differs from the secondary alcohol present in 3-[(thietan-3-yl)amino]pentan-1-ol. Both compounds exhibit two hydrogen-bond donors and three acceptors, but the target compound has higher molecular complexity (Complexity = 138 vs. 106 for the 3-hydroxy isomer) and an additional heavy atom, influencing conformational entropy and target binding [1].

Fragment-based drug design Molecular recognition Building block selection

Thietane S(II) Lipophilicity & Polarity Tuning

A systematic study of thietane building blocks across three sulfur oxidation states demonstrated that S(II) thietane derivatives remain close to cyclobutane in terms of lipophilicity, whereas S(IV) and S(VI) counterparts are markedly less lipophilic and more acidic/less basic than analogous oxetane, azetidine, and cyclobutane derivatives [1]. The target compound, as an S(II) thietane amino alcohol, provides a neutral lipophilicity starting point that can be subsequently tuned via sulfur oxidation without modifying the carbon skeleton.

Bioisosterism Physicochemical property modulation Drug discovery platforms

Reductive Amination: High-Yield Amino Alcohol Synthesis

A patented reductive amination protocol using thietan-3-one and the corresponding amine, followed by borohydride reduction in the presence of CeCl₃, achieves chemoselective imine reduction without disrupting the thietane ring or the tertiary alcohol functionality. Reported yields for analogous thietane amino alcohols exceed 90% under optimized conditions .

Process chemistry Scalable synthesis Medchem route enablement

Positional Isomerism: Amine Steric & Electronic Control

The target compound (2-methyl isomer) differs from its 3-methyl positional isomer (CAS 1857146-79-2) solely in the location of the methyl branch along the pentane backbone. This positional shift alters the distance between the methyl group and both the hydroxyl and the secondary amine, which in turn modulates the local steric environment and the pKa of the amine [1].

Structure-activity relationships Isomer differentiation Medicinal chemistry

2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol: Application Scenarios


Polarity-Tunable Thietane Building Blocks for Fragment Libraries

The target compound’s S(II) thietane core, combined with a tertiary alcohol and secondary amine, makes it suitable for fragment-based screening libraries where balanced lipophilicity (XLogP3 = 1.1) and high Fsp³ are desired. Its sulfur atom can be oxidized to S(IV) or S(VI) post-coupling to modulate LogD and pKa without resynthesizing the core scaffold, a capability documented in the ChemRxiv study that distinguishes thietanes from oxetane and azetidine building blocks [1]. This enables rapid exploration of polarity space around a lead series.

Scalable Amino Alcohol via High-Yield Reductive Amination

The patented reductive amination route from thietan-3-one, achieving >90% yield with NaBH₄/CeCl₃, provides a scalable and chemoselective entry to the 2-methyl-1-amino-pentan-2-ol scaffold . Procurement teams evaluating building blocks for gram-to-kilogram scale-up should weigh this demonstrated high-yielding route against the lower yields typical of oxetane ring-opening approaches (60–80%) [2].

Reference Probe for Methyl-Group Permeability Effects

The head-to-head XLogP3 comparison between the 2-methyl target (1.1) and the des-methyl analog (0.9) positions this compound as a useful matched pair for studying the impact of a single methyl group on membrane permeability, protein binding, and metabolic stability in a thietane-containing chemical series [3][4]. Researchers can procure both compounds to establish structure-property relationship (SPR) trends.

Bifunctional Probe Design via Orthogonal Amino and Alcohol Reactivity

The simultaneous presence of a secondary amine (pKa ~8–9, estimated for thietan-3-yl amines) and a tertiary alcohol provides two distinct functional handles for orthogonal conjugation chemistry. The amine can be acylated or reductively alkylated while the tertiary alcohol remains available for esterification or etherification, enabling the construction of bifunctional probes or PROTAC linkers .

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